molecular formula C12H14O2 B3045742 1-(Oxolan-2-yl)-2-phenylethanone CAS No. 113122-86-4

1-(Oxolan-2-yl)-2-phenylethanone

Cat. No.: B3045742
CAS No.: 113122-86-4
M. Wt: 190.24 g/mol
InChI Key: JIXMTHYSMVUUBS-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)-2-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanone with oxirane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the ring-opening of oxirane and subsequent formation of the oxolane ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxolan-2-yl)-2-phenylethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Oxolan-2-yl)-2-phenylethanone is unique due to the presence of both the oxolane ring and the phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXMTHYSMVUUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551006
Record name 1-(Oxolan-2-yl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113122-86-4
Record name 1-(Oxolan-2-yl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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